molecular formula C8H10O2 B1360110 4-Ethylresorcinol CAS No. 2896-60-8

4-Ethylresorcinol

Cat. No. B1360110
CAS No.: 2896-60-8
M. Wt: 138.16 g/mol
InChI Key: VGMJYYDKPUPTID-UHFFFAOYSA-N
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Patent
US06911562B2

Procedure details

2,4-dihydroxy acetophenone (76 g, 0.5 mole) was charged in a 1 liter autoclave reactor along with methanol (300 ml), and Raney Nickel (15.2 g—washed several times with water and water/methanol to a pH of 7.0) and 750 mg of Pd/C. The autoclave was checked for leaks with 100-200 psi of nitrogen. The autoclave was pressurized to 300 psi with hydrogen and stirred at 70° C. for 8 hrs. During this time 95% of the theoretical value for hydrogen was consumed. The reaction was vented and the contents were filtered through a milipore filter to give a light yellow solution. Concentration of this solution in vacuo gave a solid. This solid was crystalized from 1,2-dichloroethane to give 4-ethyl resorcinol in 70% isolated yield. The unreacted 2,4-dihydroxy acetophenone was recovered (˜27%) from the reaction mixture and was recycled. The structure of 4-ethyl resorcinol was characterized by using the NMR, Gas Chromatography, IR and Mass spectroscopy.
Quantity
76 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step One
Quantity
300 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[CH3:1][C:2]([C:4]1[CH:5]=[CH:6][C:7]([OH:11])=[CH:8][C:9]=1[OH:10])=O>[Ni].CO>[CH2:2]([C:4]1[CH:5]=[CH:6][C:7]([OH:11])=[CH:8][C:9]=1[OH:10])[CH3:1]

Inputs

Step One
Name
Quantity
76 g
Type
reactant
Smiles
CC(=O)C=1C=CC(=CC1O)O
Name
Quantity
0 (± 1) mol
Type
catalyst
Smiles
[Ni]
Name
Quantity
300 mL
Type
solvent
Smiles
CO

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
70 °C
Stirring
Type
CUSTOM
Details
stirred at 70° C. for 8 hrs
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

WASH
Type
WASH
Details
washed several times with water and water/methanol to a pH of 7.0) and 750 mg of Pd/C
CUSTOM
Type
CUSTOM
Details
During this time 95% of the theoretical value for hydrogen was consumed
FILTRATION
Type
FILTRATION
Details
the contents were filtered through a milipore
FILTRATION
Type
FILTRATION
Details
filter
CUSTOM
Type
CUSTOM
Details
to give a light yellow solution
CUSTOM
Type
CUSTOM
Details
Concentration of this solution in vacuo gave a solid
CUSTOM
Type
CUSTOM
Details
This solid was crystalized from 1,2-dichloroethane

Outcomes

Product
Details
Reaction Time
8 h
Name
Type
product
Smiles
C(C)C1=C(C=C(O)C=C1)O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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